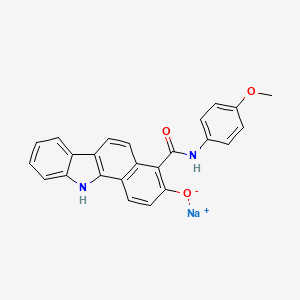![molecular formula C12H18O2Si B14471382 Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane CAS No. 65946-50-1](/img/structure/B14471382.png)
Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane is a chemical compound known for its unique structural properties and versatile applications in various fields of science and industry. This compound is characterized by the presence of a trimethylsilyl group attached to a phenoxyprop-1-en-1-yl moiety, making it a valuable intermediate in organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane typically involves the reaction of phenoxyprop-1-en-1-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
Phenoxyprop-1-en-1-ol+Trimethylchlorosilane→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It serves as a precursor in the development of pharmaceuticals and diagnostic agents.
Industry: The compound is utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane involves its ability to form stable bonds with various substrates through the trimethylsilyl group. This allows for the modification of molecular structures and the creation of new functional materials. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl[(1-phenylprop-1-en-1-yl)oxy]silane
- Trimethyl[(1-phenoxy-1-propenyl)oxy]silane
Comparison
Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it particularly valuable in applications requiring specific functional modifications and stability.
Eigenschaften
CAS-Nummer |
65946-50-1 |
|---|---|
Molekularformel |
C12H18O2Si |
Molekulargewicht |
222.35 g/mol |
IUPAC-Name |
trimethyl(1-phenoxyprop-1-enoxy)silane |
InChI |
InChI=1S/C12H18O2Si/c1-5-12(14-15(2,3)4)13-11-9-7-6-8-10-11/h5-10H,1-4H3 |
InChI-Schlüssel |
CQVXDPLWTJHVGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(OC1=CC=CC=C1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, triethyl[(trimethylstannyl)ethynyl]-](/img/structure/B14471301.png)
![5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole](/img/structure/B14471309.png)

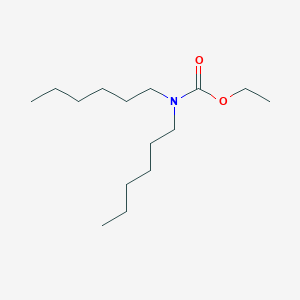
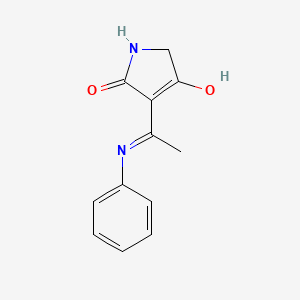

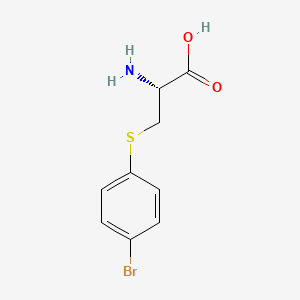
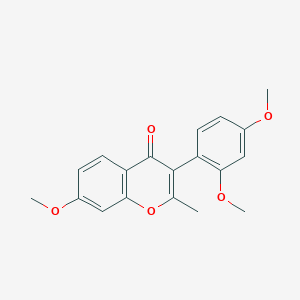
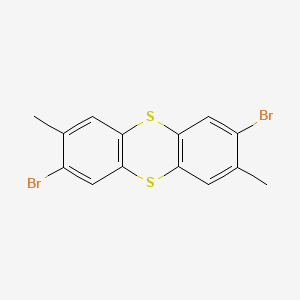
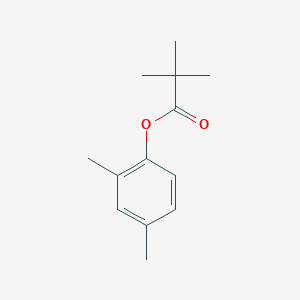
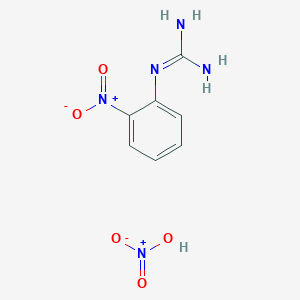
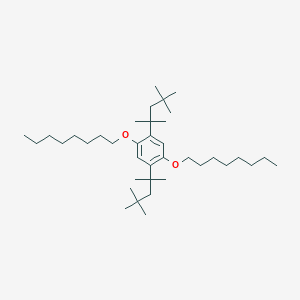
![2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile](/img/structure/B14471374.png)
